

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid solubility and stability

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Compound of Interest

Compound Name: 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

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An In-depth Technical Guide to the Solubility and Stability of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid**, a key building block in medicinal chemistry and organic synthesis. The document synthesizes theoretical principles with practical, field-proven methodologies for handling and characterization. The dual functionality of a hydrophilic carboxylic acid and a lipophilic Boc-protecting group results in a nuanced solubility profile, with high solubility in polar aprotic organic solvents and basic aqueous solutions, but limited solubility in water and nonpolar solvents. The compound's stability is primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, which is readily cleaved under acidic conditions but remains robust in neutral to basic media. The furan scaffold introduces potential photosensitivity, a critical consideration for storage and handling. This guide provides detailed experimental protocols for both solubility assessment and stability testing, enabling researchers to optimize reaction conditions, formulation development, and storage protocols to ensure the integrity of this valuable reagent.

Introduction

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a heterocyclic amino acid derivative that serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure incorporates three key features: a furan ring, a common scaffold in biologically active molecules; a carboxylic acid, providing a handle for amide bond formation; and a tert-butoxycarbonyl (Boc) protecting group.

The Boc group is a cornerstone of modern organic chemistry, prized for its stability under a wide range of basic and nucleophilic conditions while allowing for facile, selective removal under mild acid treatment.^{[1][2]} This orthogonality is crucial in multi-step syntheses, particularly in peptide chemistry and the development of novel therapeutics.^[3] Understanding the interplay between the polar furan-carboxylic acid moiety and the nonpolar, bulky Boc group is paramount to predicting and controlling the molecule's behavior in various experimental settings.

This guide aims to provide an in-depth, practical overview of the solubility and stability characteristics of this compound. By explaining the causality behind its physicochemical properties and providing validated experimental workflows, this document serves as an essential resource for scientists working with this and structurally related molecules.

Chemical and Physical Properties

A summary of the key identifying and physical properties of **3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid** is provided below.

Property	Value	Source
IUPAC Name	3-[(tert-butoxycarbonyl)amino]-2-furoic acid	[4]
CAS Number	655255-06-4	[4][5]
Molecular Formula	C ₁₀ H ₁₃ NO ₅	[4]
Molecular Weight	227.21 g/mol	N/A
Appearance	White to off-white crystalline powder (typical)	[3]
Storage Temperature	2-8°C	[4]

Solubility Profile

The solubility of **3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid** is governed by the balance between its polar carboxylic acid group and its hydrophobic Boc group and furan ring. [3] This duality leads to variable solubility depending on the nature of the solvent.

Theoretical Solubility and Data

- Organic Solvents: The presence of the bulky, nonpolar Boc group enhances lipophilicity, generally conferring good solubility in common polar aprotic organic solvents. [3][6]
- Aqueous Solvents: As a carboxylic acid, its solubility in neutral water is expected to be poor due to the hydrophobic protecting group. [3] However, in basic aqueous solutions (e.g., NaOH, NaHCO₃), it readily deprotonates to form a water-soluble carboxylate salt. [7]

The following table summarizes the expected solubility based on general principles for Boc-protected amino acids and carboxylic acids. [1][3][6][8]

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl Acetate	High	The polar carbamate and carboxylic acid interact well, while the Boc group enhances overall solubility.[6]
Polar Protic	Methanol, Ethanol	Moderate to High	Capable of hydrogen bonding, but the hydrophobic character of the Boc group can limit miscibility.[6]
Nonpolar	Hexane, Petroleum Ether	Insoluble	The overall polarity of the molecule is too high for dissolution in nonpolar solvents.[8]
Aqueous (Neutral)	Water (pH ~7)	Poor / Insoluble	The hydrophobic Boc group dominates, leading to poor water solubility.[3]
Aqueous (Basic)	5% aq. NaHCO ₃ , 5% aq. NaOH	Soluble	The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[7][9]
Aqueous (Acidic)	5% aq. HCl	Insoluble	The carboxylic acid remains protonated and the compound is insoluble. Note: Prolonged exposure may lead to deprotection.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to determine the qualitative solubility of the compound in various solvents.^{[9][10]}

Materials:

- **3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid**
- Small test tubes
- Vortex mixer
- Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Dichloromethane, Methanol, Hexane
- Spatula

Procedure:

- Preparation: Add ~25 mg of the compound to a clean, dry test tube.
- Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
- Mixing: Vigorously mix the contents using a vortex mixer or by tapping the tube for 60 seconds.^[7]
- Observation: Visually inspect the solution.
 - Soluble: The solid has completely disappeared, forming a clear solution.
 - Sparingly Soluble / Insoluble: Solid material remains visible.
- Record: Document the observations for each solvent tested.
- Confirmation for Basic Solvents: For the test tube containing 5% NaOH where the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.^[9]

Caption: Workflow for Qualitative Solubility Testing.

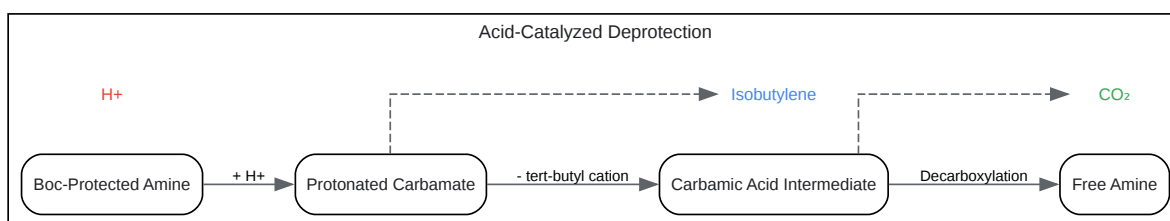
Stability Profile

The chemical stability of a compound is its capacity to retain its molecular integrity under various environmental conditions.[11] For **3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid**, the key considerations are pH, temperature, and light exposure.

pH and Chemical Stability

The most significant chemical liability of this molecule is the Boc protecting group.

- **Acidic Conditions:** The Boc group is designed to be labile under mild acidic conditions.[6] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. Reagents like trifluoroacetic acid (TFA) in DCM can cause rapid deprotection at room temperature.[6] Even exposure to cold 1N hydrochloric acid can lead to cleavage.[8]
- **Neutral and Basic Conditions:** The Boc group is highly stable in neutral and basic media and is resistant to hydrolysis by bases and attack by most nucleophiles.[1][2] This stability is a key feature of its use as a protecting group.[12]



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Caption: Primary Degradation Pathway: Acid-Catalyzed Boc-Deprotection.

Thermal Stability

The Boc group exhibits good thermal stability under typical laboratory conditions. While it is stable at physiological temperatures (e.g., 37°C), thermolytic cleavage can occur at high temperatures, often well above 100°C, and can be performed under solvent-free or continuous flow conditions.^{[13][14][15]} The recommended storage at 2-8°C suggests that long-term stability at room temperature may be suboptimal, likely to prevent slow degradation over time.^[4]

Photostability

Furan-containing compounds can be susceptible to photodegradation.^[16] Furan rings with conjugated systems can undergo [2+2] cycloaddition reactions or trans-cis isomerization upon exposure to UV light.^{[17][18]} While the specific photostability of this compound is not documented, it is prudent to assume potential photosensitivity. To ensure compound integrity, it should be stored protected from light.

Experimental Protocol: General Stability Study

This protocol outlines a foundational stability study based on ICH guidelines to assess the compound's integrity over time under various conditions.^{[19][20]}

Materials:

- High-purity **3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid**
- Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
- Amber vials with inert caps
- Analytical instrumentation (e.g., HPLC with UV detector, LC-MS)

Procedure:

- Initial Analysis (T=0): Perform a complete analysis of a reference sample to determine its initial purity and characterize any existing impurities. This includes appearance, assay, and degradation product profile.
- Sample Preparation: Accurately weigh samples into amber vials. Prepare multiple vials for each storage condition and time point.

- **Storage:** Place the vials in calibrated stability chambers set to desired conditions (e.g., long-term: 5°C; accelerated: 25°C/60% RH; stressed: 40°C/75% RH).[19] A photostability study should also be conducted by exposing the sample to a controlled light source.
- **Time Point Testing:** At predetermined intervals (e.g., 0, 1, 3, 6 months), remove samples from each storage condition.
- **Analysis:** Analyze the samples using a validated stability-indicating analytical method (typically HPLC).[11] Compare the results to the T=0 data, focusing on:
 - **Assay:** A decrease in the concentration of the parent compound.
 - **Degradation Products:** The appearance of new peaks or the increase in existing impurity peaks.
 - **Appearance:** Any change in color or physical form.
- **Data Evaluation:** Evaluate the data to determine the rate of degradation and identify the primary degradation products. This information is used to establish a recommended shelf-life and storage conditions.[21]

Caption: High-Level Workflow for a Pharmaceutical Stability Study.

Conclusion

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a compound with a predictable yet nuanced physicochemical profile. Its solubility is highest in polar aprotic organic solvents and basic aqueous solutions, a direct consequence of its molecular structure. The compound's stability is robust under neutral and basic conditions, but it is inherently sensitive to acid, which will readily cleave the Boc protecting group. Furthermore, the furan moiety necessitates protection from light to prevent potential photodegradation. For optimal preservation of its quality and purity, the compound should be stored in a tightly sealed, light-protected container at the recommended temperature of 2-8°C. Adherence to these guidelines and utilization of the provided protocols will ensure its successful application in research and development.

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